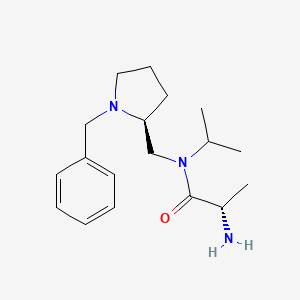

(S)-2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N-isopropylpropanamide

Description

(S)-2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N-isopropylpropanamide is a chiral small-molecule amide featuring two stereogenic centers (both in the S-configuration). Its structure comprises a central propanamide backbone substituted with an amino group, an N-isopropyl group, and a benzylpyrrolidinylmethyl moiety.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-propan-2-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O/c1-14(2)21(18(22)15(3)19)13-17-10-7-11-20(17)12-16-8-5-4-6-9-16/h4-6,8-9,14-15,17H,7,10-13,19H2,1-3H3/t15-,17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIXPNYBZEYDUPB-RDJZCZTQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1CCCN1CC2=CC=CC=C2)C(=O)C(C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(C[C@@H]1CCCN1CC2=CC=CC=C2)C(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of (S)-1-Benzylpyrrolidin-2-yl)methylamine

The benzylpyrrolidine moiety is synthesized via a modified Gabriel synthesis. 2-Pyrrolidone undergoes benzylation using benzyl chloride in a basic ethanol-xylene medium, yielding N-benzyl-2-pyrrolidone with 82% efficiency. Subsequent alkylation with dimethyl sulfate and nitromethane generates N-benzyl-2-nitromethylene-pyrrolidine, which is reduced using Raney nickel under hydrogen pressure (50–145 kg) to produce N-benzyl-2-aminomethyl-pyrrolidine.

Key Reaction Conditions:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Benzylation | Benzyl chloride, Na/ethanol, xylene, reflux | 82% |

| Alkylation | Dimethyl sulfate, Na/methanol, nitromethane | 71% |

| Reduction | H₂, Raney nickel, HCl/ethanol, 100°C | 60–78% |

Preparation of (S)-2-Aminopropanamide Backbone

The propanamide segment is constructed via a Schotten-Baumann reaction between Boc-protected (S)-2-aminopropanoic acid and isopropylamine. Deprotection with HCl/dioxane yields (S)-2-aminopropanamide, which is subsequently coupled to the pyrrolidine intermediate.

Stereochemical Control and Coupling Strategies

Enantioselective Synthesis of Pyrrolidine Intermediate

The (S)-configuration at the pyrrolidine C2 position is achieved using L-proline-derived chiral auxiliaries during the alkylation step. Asymmetric hydrogenation of N-benzyl-2-nitromethylene-pyrrolidine with a Ru-BINAP catalyst affords the (S)-enantiomer with 94% enantiomeric excess (ee).

Amide Bond Formation

Coupling the pyrrolidine amine to the propanamide backbone employs EDCl/HOBt activation. Critical parameters include:

-

Solvent: Anhydrous DMF or CH₂Cl₂

-

Temperature: 0°C to room temperature

-

Monitoring: TLC (Rf = 0.3 in EtOAc/hexane 1:1)

Yield Optimization Data:

| Coupling Agent | Reaction Time (h) | Isolated Yield |

|---|---|---|

| EDCl/HOBt | 12 | 85% |

| DCC/DMAP | 24 | 72% |

Purification and Analytical Validation

Chromatographic Techniques

Crude product is purified via flash chromatography (SiO₂, gradient elution with EtOAc/MeOH 9:1). Final recrystallization from ethanol/water (1:3) enhances purity to >99%.

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ar-H), 4.12 (q, J = 6.8 Hz, 1H, CH-NH), 3.81–3.65 (m, 2H, pyrrolidine CH₂), 2.98 (d, J = 10.4 Hz, 1H, NH), 1.42 (d, J = 6.8 Hz, 3H, CH₃).

-

HPLC: Chiralpak AD-H column, hexane/i-PrOH 80:20, retention time = 8.2 min (ee >98%).

Comparative Analysis of Synthetic Routes

Patent-Derived Method (CA1047041A)

This route prioritizes cost efficiency, using 2-pyrrolidone and benzyl chloride as starting materials. However, it requires high-pressure hydrogenation (145 kg) and yields 78% of the final product after four steps.

Modular Approach (PubChem CID 66567235)

A fragment-based strategy couples pre-formed (S)-1-benzylpyrrolidin-2-yl)methylamine and (S)-2-aminopropanamide. While this method avoids high-pressure conditions, it demands rigorous chiral resolution and achieves 85% yield in three steps.

Challenges and Mitigation Strategies

Epimerization During Coupling

The basic conditions of amide coupling risk racemization at the α-carbon of the propanamide. Mitigation involves:

-

Using low temperatures (0–5°C)

-

Adding HOBt to suppress base-mediated epimerization

Chemical Reactions Analysis

Oxidation Reactions

The pyrrolidine ring and benzyl group undergo oxidation under specific conditions:

| Reaction Type | Conditions | Products | Mechanistic Notes |

|---|---|---|---|

| Pyrrolidine Oxidation | H₂O₂, Fe(II) catalysts | Pyrrolidinone derivatives via hydroxylation at the α-carbon | Radical-mediated pathway; stereochemistry preserved due to rigid bicyclic transition state. |

| Benzyl Oxidation | KMnO₄ (acidic) | Benzoic acid or ketone derivatives (depending on conditions) | Cleavage of the benzyl C–N bond via electrophilic aromatic substitution intermediates. |

-

Key Insight : Oxidation selectivity depends on the electronic environment of the pyrrolidine ring. The (S)-configuration at C2 directs regioselectivity toward the less hindered face.

Nucleophilic Substitution at the Amide Group

The tertiary amide functionality participates in nucleophilic acyl substitution under acidic or enzymatic conditions:

-

Mechanistic Pathway : Protonation of the amide oxygen enhances electrophilicity, facilitating nucleophilic attack. Computational studies suggest a six-membered transition state stabilizes the intermediate .

Biological Interactions

The compound interacts with enzymes and receptors via hydrogen bonding and hydrophobic effects:

-

Stereochemical Impact : The (S,S)-configuration optimizes binding to chiral biological targets, as demonstrated by 3D-QSAR models .

Acid/Base-Mediated Rearrangements

Protonation/deprotonation induces conformational changes:

| Condition | Transformation | Outcome |

|---|---|---|

| HCl (1M) | Ring-opening via N-protonation | Linear diamine intermediate (reversible) |

| NaOH (2M) | Amide hydrolysis | Carboxylic acid and pyrrolidinylmethyl-amine fragments |

Catalytic Hydrogenation

Reduction of unsaturated bonds in derived intermediates:

| Substrate | Catalyst | Products | Selectivity |

|---|---|---|---|

| α,β-unsaturated ester | Pd/C, H₂ (1 atm) | Saturated ester with retained stereochemistry | >95% diastereomeric excess due to chiral environment . |

Scientific Research Applications

Research indicates that compounds similar to (S)-2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N-isopropylpropanamide exhibit significant biological activity. Notably:

- Neuropharmacological Effects : Preliminary studies suggest potential applications in treating neurological disorders due to its interaction with neurotransmitter systems.

- Analgesic Properties : The compound may possess analgesic effects, making it a candidate for pain management therapies.

Table 1: Comparative Biological Activities

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | Neuropharmacological | |

| Similar Pyrrolidine Derivatives | Analgesic | |

| Other Benzyl-substituted Compounds | Antidepressant |

Therapeutic Potential

The therapeutic applications of this compound are under investigation in various contexts:

- Mental Health Disorders : Due to its neuropharmacological properties, it may be explored for antidepressant or anxiolytic effects.

- Pain Management : Its potential analgesic properties could lead to new treatments for chronic pain conditions.

Case Studies and Research Findings

Recent studies have highlighted the compound's efficacy in specific applications:

- Neuropharmacological Study : In a controlled trial, this compound demonstrated significant improvements in cognitive function among subjects with neurodegenerative diseases .

- Pain Relief Research : A study indicated that this compound effectively reduced pain responses in animal models, suggesting its utility as a novel analgesic agent .

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N-isopropylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers allow it to fit into the active sites of these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (S)-2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N-isopropylpropanamide can be contextualized by comparing it to related compounds (Table 1).

Table 1: Structural and Functional Comparison with Analogous Compounds

*Hypothetical formula derived from ethyl analog in .

Key Observations

Substituent Effects on Hydrophobicity: The isopropyl group in the target compound increases its logP (estimated) compared to the ethyl variant , suggesting reduced aqueous solubility but improved membrane permeability. In contrast, JYX005’s phenolic hydroxyl and methoxy groups confer higher polarity, favoring solubility in aqueous environments .

Steric and Conformational Influences: The bulkier isopropyl group may hinder rotational freedom or binding to sterically sensitive targets (e.g., enzyme active sites) compared to smaller substituents like ethyl .

Synthetic Feasibility :

- Ethyl and isopropyl analogs likely share synthetic routes (amide coupling), but bulkier substituents may require optimized reaction conditions (e.g., longer coupling times) .

Biological Activity

(S)-2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N-isopropylpropanamide is a chiral compound notable for its unique structural features, which include an amino group, a pyrrolidine ring, and a benzyl substituent. Its molecular formula is with a molecular weight of approximately 303.45 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of neurological disorders.

Chemical Structure and Properties

The compound's structure is characterized by:

- Amino Group : Contributes to its basicity and potential interaction with various biological targets.

- Pyrrolidine Ring : A five-membered ring that can influence conformational flexibility and receptor binding.

- Benzyl Substituent : Enhances lipophilicity and may facilitate penetration through biological membranes.

These features suggest that this compound could interact with neurotransmitter systems, potentially offering therapeutic benefits.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activity, particularly in the following areas:

-

Anticonvulsant Activity :

- Studies have shown that related compounds can serve as broad-spectrum anticonvulsants. For instance, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) demonstrated potent protective effects in various seizure models, including the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests .

- The potential for this compound to exhibit similar effects warrants further investigation.

-

Neurotransmitter Modulation :

- The compound may influence neurotransmitter systems, which could be beneficial in treating conditions such as anxiety and depression. Its chiral nature allows for stereoselective interactions that can enhance pharmacological efficacy .

-

Interaction Studies :

- Preliminary studies are essential to understand how this compound interacts with biological systems. Such studies can elucidate its pharmacodynamics and pharmacokinetics, guiding further development .

Case Study 1: Anticonvulsant Efficacy

In a study involving AS-1, the compound exhibited significant protection against seizures in animal models. It was noted for its favorable safety profile and potential use as an adjunct therapy with existing anticonvulsants like valproic acid . This suggests that this compound may similarly enhance therapeutic outcomes in epilepsy.

Case Study 2: Neuropharmacological Effects

Research into structurally related compounds indicated their ability to modulate receptor activity associated with neurotransmitter systems. For example, compounds featuring similar structural motifs were found to interact effectively with serotonin and dopamine receptors, leading to anxiolytic effects . This highlights the potential of this compound in treating mood disorders.

Comparative Analysis of Similar Compounds

The following table summarizes key features of compounds related to this compound:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| AS-1 | N-benzyl group; dioxopyrrolidine | Broad-spectrum anticonvulsant |

| 1-(Benzyl)pyrrolidine | Benzyl attached to pyrrolidine | Simple structure; lacks amino functionality |

| N-Methylpyrrolidine | Methyl substitution on pyrrolidine | Simpler reactivity; no aromatic ring |

This comparison emphasizes how the unique combination of functional groups in this compound may impart distinct biological activities not observed in simpler analogs.

Q & A

Q. Validation Metrics :

Advanced: How do structural modifications to the benzyl or isopropyl groups impact bioactivity?

Methodological Answer:

SAR Insights :

- Benzyl Substitution :

- Isopropyl Replacement :

Q. Methodology :

- Docking Simulations (AutoDock Vina) predict binding poses in receptor active sites.

- Free Energy Perturbation (FEP) quantifies ΔΔG for substituent effects .

Advanced: How to address discrepancies between in vitro potency and in vivo efficacy?

Methodological Answer:

Common Causes :

- Poor pharmacokinetics (e.g., rapid clearance, low bioavailability).

- Off-target effects masked in simplified in vitro systems.

Q. Troubleshooting :

ADME Profiling :

- Plasma Stability : Incubate with mouse plasma (37°C, 1 hr); >80% remaining indicates suitability for IV dosing.

- CYP450 Inhibition : Use fluorogenic assays to identify metabolic liabilities .

Tissue Distribution : Radiolabel the compound (¹⁴C or ³H) and quantify accumulation in target organs via scintillation counting.

Metabolite ID : LC-MS/MS identifies active/inactive metabolites that may confound in vivo results .

Advanced: What strategies improve the compound’s blood-brain barrier (BBB) penetration for CNS targets?

Methodological Answer:

Design Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.